molecular formula C20H28N2O3S B2895272 (E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide CAS No. 1448139-98-7

(E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2895272
CAS No.: 1448139-98-7
M. Wt: 376.52
InChI Key: RLAIFAJJERWYBW-BQYQJAHWSA-N
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Description

(E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H28N2O3S and its molecular weight is 376.52. The purity is usually 95%.
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Scientific Research Applications

Antiserotonin, Antihistamine, and Anticholinergic Activity Research

Cyproheptadine derivatives, with structural similarities to (E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide, have been examined for their antiserotonin, antihistamine, and anticholinergic activities. Specifically, compounds with furan nuclei fused to the 10,11-vinylene bridge were explored, revealing insights into the peripheral anticholinergic activity of these compounds (Remy et al., 1977).

Synthesis of Cyanopyridine Derivatives

Research involving the synthesis of substituted di- and tetrahydro-3-cyanopyridine-2-thiolates, which are used in the synthesis of corresponding 2-(thiazol-2-yl)acrylonitriles and partially hydrogenated 2-alkylthiopyridines, provides insights relevant to the chemical framework of the compound (Krivokolysko et al., 1999).

Antimicrobial Silver(I) Cyanoximates Research

Studies on N-piperidine-cyanacetamide and related compounds have led to the development of high-yield syntheses of cyanoxime ligands. These compounds, including their silver(I) complexes, have demonstrated remarkable antimicrobial activities, making them potential candidates for antimicrobial additives in various applications (Riddles et al., 2014).

Design and Synthesis of Piperazine Derivatives

Research on the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine explores the antidepressant and antianxiety properties of these compounds. Such research is significant for understanding the therapeutic potential of similar compounds (Kumar et al., 2017).

Synthesis of Polysubstituted Pyridine Derivatives

The synthesis of polysubstituted pyridine derivatives, including α-[2-methyl-5-cyano4-(furan-2-yl)-3-ethoxycarboxyl-pyridine-6-thio]acetamide, has been researched for their potential fungicidal and herbicidal activities. This aligns with the chemical structure of the compound and demonstrates its potential applications in agricultural bioactivity (Zheng & Su, 2005).

Synthesis of Furan Derivatives

The synthesis of tetrasubstituted furan derivatives through condensation of 1,3‐Diketones with cyclic α‐Hydroxy‐β‐oxo esters is another area of research that aligns with the structure of this compound. This research provides valuable insights into the chemical synthesis and structural analysis of furan-based compounds (Schickmous & Christoffers, 2014).

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-19(15-26-18-5-1-2-6-18)21-14-16-9-11-22(12-10-16)20(24)8-7-17-4-3-13-25-17/h3-4,7-8,13,16,18H,1-2,5-6,9-12,14-15H2,(H,21,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAIFAJJERWYBW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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